Immepip dihydrobromide

Description

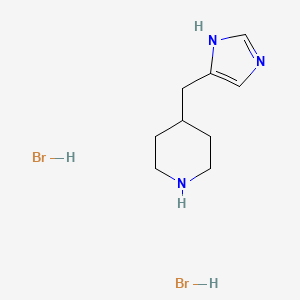

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h6-8,10H,1-5H2,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNJPNRDGXJQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CN=CN2.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164391-47-3 | |

| Record name | Immepip dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Immepip Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Immepip (B124233) dihydrobromide is a potent and selective histamine (B1213489) H3 receptor (H3R) agonist that has been instrumental in elucidating the physiological roles of this receptor subtype. Its high affinity for the H3R and subsequent activation of intracellular signaling cascades have made it a valuable pharmacological tool. This technical guide provides a comprehensive overview of the mechanism of action of Immepip dihydrobromide, detailing its receptor binding profile, functional activity, and the downstream signaling pathways it modulates. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows to support researchers and professionals in the field of drug development.

Introduction

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily located in the central nervous system, where it acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on a variety of other neurons.[1] Activation of the H3R generally leads to the inhibition of neurotransmitter release, including histamine, acetylcholine, norepinephrine, dopamine (B1211576), and serotonin. This modulatory role has positioned the H3R as a significant target for the development of therapeutics for a range of neurological and psychiatric disorders. Immepepip dihydrobromide, as a selective agonist, plays a crucial role in the preclinical assessment of these therapeutic strategies.

Receptor Binding Affinity

This compound exhibits high affinity for the human histamine H3 receptor and a notable selectivity over other histamine receptor subtypes. It also displays a lower affinity for the histamine H4 receptor (H4R).[2]

| Receptor Subtype | Species | Kᵢ (nM) | Reference |

| Histamine H3 | Human | 0.4 | [2] |

| Histamine H4 | Human | 9 | |

| Histamine H1 | Guinea Pig | >16,000 | [2] |

| Histamine H2 | Human | >16,000 | [2] |

Functional Activity

As a potent agonist, Immepip activates the H3R, leading to the inhibition of downstream signaling pathways. Its functional potency has been characterized in various in vitro and in vivo systems.

| Assay Type | Tissue/Cell Line | Parameter | Value | Reference |

| [³H]-GABA Release Inhibition | Rat Striatal Slices | IC₅₀ | 16 ± 2 nM | [3] |

| [³⁵S]GTPγS Binding | Rat Striatal Membranes | % of Basal Stimulation | 119 ± 2% (at 1 µM) | [4] |

| cAMP Accumulation Inhibition | Rat Striatal Slices | IC₅₀ | 13 ± 5 nM | [4] |

| cAMP Accumulation Inhibition | Rat Striatal Slices | Maximal Inhibition | 60 ± 5% | [4] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the activation of the Gi/o-coupled histamine H3 receptor. This activation initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing neuronal excitability and neurotransmitter release.

As a presynaptic autoreceptor, Immepip's activation of H3Rs on histaminergic neurons inhibits the synthesis and release of histamine.[1] As a presynaptic heteroreceptor, it similarly inhibits the release of other key neurotransmitters, including dopamine, GABA, and glutamate.[3][5]

Immepip H3R Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (for Kᵢ Determination)

This protocol is based on the methodology described in Liu et al., 2001, which is a foundational study for the characterization of Immepip's binding affinity.

-

Cell Culture and Membrane Preparation:

-

HEK-293 cells stably expressing the human histamine H3 or H4 receptor are cultured in appropriate media.

-

Cells are harvested, and a crude membrane fraction is prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The resulting pellet is resuspended in the assay buffer.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Membrane homogenates are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Nα-methylhistamine for H3R) and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM histamine).

-

Incubation is carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

-

Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

-

Radioligand Binding Assay Workflow

cAMP Functional Assay

This protocol is a generalized procedure based on common methodologies for assessing the functional activity of Gi/o-coupled receptors.

-

Cell Culture:

-

CHO or HEK-293 cells stably expressing the human histamine H3 receptor are cultured to an appropriate confluency.

-

-

Assay Procedure:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.

-

The incubation is carried out for a specific time at 37°C.

-

-

cAMP Quantification:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Data Analysis:

-

The concentration-response curves for Immepip's inhibition of forskolin-stimulated cAMP accumulation are plotted.

-

EC₅₀/IC₅₀ values are determined using non-linear regression analysis.

-

cAMP Functional Assay Workflow

Conclusion

This compound is a cornerstone pharmacological tool for the investigation of the histamine H3 receptor. Its high potency and selectivity, coupled with its well-characterized mechanism of action, make it an invaluable reagent for both basic research and drug discovery programs targeting the histaminergic system. This guide provides a detailed summary of its core mechanism, supported by quantitative data and experimental workflows, to aid researchers in their ongoing and future studies.

References

- 1. H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Further evidence for the role of histamine H3, but not H1, H2 or H4, receptors in immepip-induced inhibition of the rat cardioaccelerator sympathetic outflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H3 receptor-mediated inhibition of depolarization-induced, dopamine D1 receptor-dependent release of [3H]-γ-aminobutyric acid from rat striatal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immepip - Wikipedia [en.wikipedia.org]

- 5. Chronic administration of the histamine H3 receptor agonist immepip decreases L-Dopa-induced dyskinesias in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Function of Immepip Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immepip (B124233) dihydrobromide is a potent and selective synthetic agonist for the histamine (B1213489) H3 receptor (H3R) and also exhibits significant activity at the histamine H4 receptor (H4R). As a crucial tool in pharmacological research, Immepip dihydrobromide has been instrumental in elucidating the physiological and pathophysiological roles of these two histamine receptor subtypes. This technical guide provides a comprehensive overview of the core function of this compound, detailing its mechanism of action, downstream signaling pathways, and its effects in various experimental models. The information is presented to be a valuable resource for researchers and professionals in the fields of neuroscience, immunology, and drug development.

Core Function and Mechanism of Action

The primary function of this compound is to act as an agonist at histamine H3 and H4 receptors.[1][2] Both H3 and H4 receptors are members of the G protein-coupled receptor (GPCR) superfamily and are primarily coupled to the Gi/o family of G proteins.[3] Agonist binding to these receptors initiates a conformational change, leading to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effector proteins.

Histamine H3 Receptor (H3R) Agonism

The histamine H3 receptor is predominantly expressed in the central nervous system (CNS), where it functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. It also acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.

By activating these presynaptic H3 autoreceptors, this compound exerts a powerful inhibitory effect on histamine release in the brain.[4] This function makes it a valuable tool for studying the roles of the histaminergic system in various physiological processes such as sleep-wake cycles, cognition, and feeding behavior.[4][5]

Histamine H4 Receptor (H4R) Agonism

The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its activation is implicated in inflammatory and immune responses. This compound's agonism at the H4 receptor allows for the investigation of its role in mast cell chemotaxis and calcium mobilization, highlighting its potential relevance in allergic and inflammatory conditions.[6][7]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and functional potency at histamine H3 and H4 receptors.

Table 1: Binding Affinity of this compound

| Receptor Subtype | Species | Preparation | Radioligand | Ki (nM) | Reference(s) |

| Human H3 | Recombinant | - | - | 0.4 | [1] |

| Human H4 | Recombinant | - | - | 9 | [1] |

Table 2: In Vivo Effects of this compound

| Experimental Model | Species | Administration Route | Dose | Effect | Reference(s) |

| Cortical Histamine Release | Rat | Intraperitoneal (i.p.) | 5 mg/kg | Sustained decrease in cortical histamine efflux | [4] |

| Cortical Histamine Release | Rat | Intraperitoneal (i.p.) | 10 mg/kg | Sustained decrease in cortical histamine efflux | [4] |

| Feeding Behavior | Rat | Intracerebroventricular (i3v) | 100-300 pmol/rat | Dose-dependent increase in feeding behavior | [5] |

| L-Dopa-Induced Dyskinesias | Rat | Intraperitoneal (i.p.) | Chronic administration | Significant decrease in abnormal involuntary movements | [3] |

Signaling Pathways

The activation of H3 and H4 receptors by this compound triggers a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase by the Gαi/o subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate other effectors, including ion channels and various kinases.

Histamine H3 Receptor Signaling

Activation of the H3 receptor by this compound initiates several downstream signaling cascades:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, reducing the production of cAMP.

-

Modulation of MAPK/ERK Pathway: H3R activation can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) through pathways dependent on Protein Kinase C (PKC), Phospholipase D (PLD), and transactivation of the Epidermal Growth Factor Receptor (EGFR).[8]

-

Regulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of N-type voltage-gated calcium channels, leading to a reduction in calcium influx and subsequent inhibition of neurotransmitter release.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound | Histamine H3 Receptors | Tocris Bioscience [tocris.com]

- 3. Chronic administration of the histamine H3 receptor agonist immepip decreases L-Dopa-induced dyskinesias in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute central administration of immepip, a histamine H3 receptor agonist, suppresses hypothalamic histamine release and elicits feeding behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Potent Histamine H3 Receptor Agonist: A Technical Guide to Immepip Dihydrobromide

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of Immepip dihydrobromide, a potent and widely used histamine (B1213489) H3 receptor agonist. Designed for researchers, scientists, and drug development professionals, this document details the scientific journey of Immepip, from its conceptualization to its application in neuroscience research. The guide includes a summary of its binding affinities, detailed experimental protocols for its synthesis and key assays, and visualizations of its associated signaling pathways.

Discovery and Rationale

Immepip, with the chemical name 4-(1H-imidazol-4-ylmethyl)piperidine, was developed as a selective agonist for the histamine H3 receptor. The H3 receptor, a presynaptic autoreceptor in the central nervous system, regulates the synthesis and release of histamine and other neurotransmitters.[1] The design of Immepip was a strategic effort to create a tool compound with high affinity and selectivity for the H3 receptor to probe its physiological and pathophysiological roles. Its discovery was a significant step forward in understanding the histaminergic system's modulation of neuronal activity.

Synthesis of this compound

The synthesis of this compound involves the coupling of an imidazole (B134444) moiety with a piperidine (B6355638) ring. While various synthetic strategies for imidazole and piperidine derivatives exist, a common approach involves the following key steps.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(chloromethyl)-1H-imidazole hydrochloride

-

Piperidine-4-carbonitrile

-

Strong base (e.g., Sodium Hydride)

-

Solvent (e.g., Dimethylformamide - DMF)

-

Reducing agent (e.g., Lithium aluminum hydride - LAH)

-

Hydrobromic acid (HBr)

-

Diethyl ether

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Alkylation: 4-(chloromethyl)-1H-imidazole hydrochloride is reacted with piperidine-4-carbonitrile in the presence of a strong base like sodium hydride in an anhydrous solvent such as DMF. This step couples the imidazole and piperidine rings.

-

Reduction: The nitrile group on the piperidine ring is then reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride in an ethereal solvent. This reaction yields the base form of Immepip.

-

Salt Formation: The free base of Immepip is dissolved in a suitable solvent and treated with two equivalents of hydrobromic acid to form the dihydrobromide salt. The salt is then precipitated, typically by the addition of a non-polar solvent like diethyl ether, filtered, and dried.

-

Purification: The final product is purified by recrystallization to achieve high purity.

Pharmacological Profile

Immepip is a potent agonist at the histamine H3 receptor and also exhibits significant affinity for the H4 receptor. Its high affinity and agonist activity at the H3 receptor have made it an invaluable tool for studying the effects of H3 receptor modulation in various physiological and disease models.

Table 1: Binding Affinities of Immepip

| Receptor | Species | Ki (nM) | Reference |

| Histamine H3 Receptor | Human | 0.4 | [2][3] |

| Histamine H4 Receptor | Human | 9 | [2][3] |

Key Experimental Methodologies

The characterization of Immepip's pharmacological activity relies on a variety of in vitro and in vivo experimental techniques.

Histamine H3 Receptor Binding Assay

This assay is used to determine the binding affinity of Immepip for the H3 receptor.

Protocol:

-

Membrane Preparation: Cell membranes are prepared from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand Binding: The cell membranes are incubated with a radiolabeled H3 receptor antagonist (e.g., [3H]Nα-methylhistamine) and varying concentrations of unlabeled Immepip.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of Immepip that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value.[3]

In Vivo Microdialysis for Histamine Release

This technique allows for the in vivo measurement of histamine levels in the brain following the administration of Immepip.

Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., the anterior hypothalamus of a rat).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: The dialysate, containing neurotransmitters that have diffused across the probe's semipermeable membrane, is collected at regular intervals.

-

Drug Administration: Immepip is administered systemically (e.g., via intraperitoneal injection).

-

Histamine Analysis: The concentration of histamine in the dialysate samples is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry.

-

Data Analysis: The changes in histamine levels before and after Immepip administration are analyzed to determine the effect of the compound on in vivo histamine release.

Signaling Pathways of the Histamine H3 Receptor

Activation of the histamine H3 receptor by Immepip initiates a cascade of intracellular signaling events, primarily through the Gi/o family of G proteins.

Caption: Histamine H3 Receptor Signaling Cascade.

Activation of the H3 receptor by Immepip leads to the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2][4] The Gβγ subunit can directly inhibit voltage-gated calcium channels and activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, both of which contribute to a reduction in neurotransmitter release.[4] Additionally, H3 receptor activation can stimulate the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[2][5]

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for the key experimental protocols described.

Caption: Workflow for Histamine H3 Receptor Binding Assay.

Caption: Workflow for In Vivo Microdialysis Experiment.

Conclusion

This compound remains a cornerstone pharmacological tool for the investigation of the histamine H3 receptor. Its well-characterized synthesis, potent and selective agonist activity, and defined signaling pathways have enabled significant advances in understanding the role of the histaminergic system in health and disease. This technical guide provides a comprehensive resource for researchers utilizing or planning to utilize Immepip in their studies.

References

- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Immepip Dihydrobromide: A Potent Histamine H3 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Immepip (B124233) dihydrobromide is a potent and widely utilized tool compound for studying the histamine (B1213489) H3 receptor (H3R). As a high-affinity agonist, it has been instrumental in elucidating the physiological and pathological roles of the H3R in the central nervous system and periphery. This technical guide provides a comprehensive overview of Immepip dihydrobromide, including its chemical properties, pharmacological profile, key experimental protocols, and the signaling pathways it modulates. All quantitative data are presented in structured tables for ease of comparison, and detailed methodologies for crucial experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its application in research and drug development.

Introduction

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in regulating the release of histamine and other neurotransmitters. Its modulation presents a therapeutic target for a range of neurological and psychiatric disorders. This compound, chemically known as 4-(1H-Imidazol-4-ylmethyl)piperidine dihydrobromide, is a potent agonist at the H3 receptor.[1] This guide serves as a technical resource for professionals working with this compound, offering detailed information from its synthesis to its in vivo applications.

Physicochemical and Pharmacological Properties

This compound is a white solid that is soluble in water. Its key physicochemical and pharmacological parameters are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 4-(1H-Imidazol-4-ylmethyl)piperidine dihydrobromide | [1] |

| Molecular Formula | C₉H₁₅N₃·2HBr | |

| Molecular Weight | 327.06 g/mol | |

| CAS Number | 164391-47-3 | |

| Appearance | White solid | [2] |

| Solubility | Soluble in water |

Table 2: In Vitro Pharmacological Profile of this compound

| Parameter | Receptor | Species/Cell Line | Value | Reference(s) |

| Ki (Binding Affinity) | Histamine H3 | Human (recombinant) | 0.4 nM | [1] |

| Histamine H4 | Human (recombinant) | 9 nM | [1] | |

| pEC50 (Functional Potency) | Histamine H3 | Human | 9.5 | [3] |

| pD2 (Functional Potency) | Histamine H3 | Guinea pig ileum | 8.26 | [4] |

| Selectivity | H3 vs H4 | Human | ~22.5-fold | [1] |

| H3 vs H1 & H2 | Human | >10,000-fold | [3] |

Synthesis of this compound

The synthesis of Immepip (4-(1H-imidazol-4-ylmethyl)piperidine) is a multi-step process. While the seminal paper by Vollinga et al. (1994) provides the foundational method, detailed step-by-step procedures can be adapted from synthetic schemes for analogous compounds.[5][6][7][8][9] A generalized synthetic workflow is presented below.

Figure 1: Generalized Synthetic Workflow for this compound.

Histamine H3 Receptor Signaling Pathway

Immepip, as an H3R agonist, modulates several intracellular signaling cascades. The H3R is primarily coupled to the Gi/o family of G-proteins.[10] Activation of the H3R by an agonist like Immepip leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, H3R activation can modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.

Figure 2: Histamine H3 Receptor Signaling Pathway Activated by Immepip.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Immepip's pharmacological activity. The following sections outline key experimental protocols.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of Immepip for the H3 receptor.[5]

Objective: To measure the displacement of a radiolabeled ligand from the H3 receptor by Immepip.

Materials:

-

Cell membranes expressing the histamine H3 receptor (e.g., from HEK293 or CHO cells).

-

Radioligand: [³H]Nα-methylhistamine.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the H3 receptor and centrifuge to pellet the membranes. Wash the membranes and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [³H]Nα-methylhistamine, and varying concentrations of this compound.

-

Incubation: Incubate the plate for 60-90 minutes at room temperature to reach binding equilibrium.[5]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Immepip. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional potency (EC50) of Immepip by quantifying its ability to inhibit cAMP production.

Objective: To determine the concentration-response curve for Immepip-mediated inhibition of adenylyl cyclase.

Materials:

-

CHO or HEK293 cells stably expressing the human H3 receptor.

-

Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.

-

This compound.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA).

Procedure:

-

Cell Culture: Culture the H3R-expressing cells to near confluency.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay: a. Wash the cells with assay buffer. b. Add the diluted Immepip to the wells and incubate for 15-30 minutes at 37°C. c. Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase. d. Incubate for a further 15-30 minutes at 37°C.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of Immepip to determine the EC50 value.

In Vivo Microdialysis

This protocol is for measuring the effect of Immepip on histamine release in the brain of a live animal.[11][12][13][14][15]

Objective: To quantify the change in extracellular histamine levels in a specific brain region following the administration of Immepip.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Ringer's solution (or artificial cerebrospinal fluid).

-

This compound for injection.

-

HPLC system with fluorescence detection for histamine analysis.

Procedure:

-

Animal Surgery: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., the hypothalamus).

-

Probe Insertion: After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with Ringer's solution at a low flow rate (e.g., 1-2 µL/min).

-

Basal Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of histamine levels.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection).[11][12]

-

Post-treatment Sample Collection: Continue to collect dialysate samples at the same intervals to monitor the effect of Immepip on histamine release.

-

Histamine Analysis: Analyze the histamine concentration in the dialysate samples using HPLC with fluorescence detection.

-

Data Analysis: Express the post-treatment histamine levels as a percentage of the basal levels and plot against time.

References

- 1. This compound | Histamine H3 Receptors | Tocris Bioscience [tocris.com]

- 2. apexbt.com [apexbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of ZEL-H16 as a Novel Agonist of the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor [mdpi.com]

- 7. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijrpc.com [ijrpc.com]

- 9. researchgate.net [researchgate.net]

- 10. research.rug.nl [research.rug.nl]

- 11. In vivo modulation of rat hypothalamic histamine release by the histamine H3 receptor ligands, immepip and clobenpropit. Effects of intrahypothalamic and peripheral application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Histamine release in immediate-type hypersensitivity reactions in intact human skin measured by microdialysis. A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Immepip Dihydrobromide: A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Immepip dihydrobromide is a potent and widely utilized tool compound in pharmacology, primarily recognized for its high affinity and agonist activity at the histamine (B1213489) H3 receptor (H3R). This technical guide provides an in-depth overview of the receptor binding profile of this compound, detailing its affinity and selectivity for histamine receptor subtypes. The document outlines comprehensive experimental protocols for key binding and functional assays, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a core resource for researchers in neuroscience, pharmacology, and drug development.

Introduction

This compound is a structural analogue of histamine, characterized by an imidazole (B134444) ring linked to a piperidine (B6355638) moiety. It has been instrumental in elucidating the physiological and pathophysiological roles of the histamine H3 receptor. The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] A thorough understanding of Immepip's interaction with the H3R and its selectivity over other receptors is crucial for the accurate interpretation of experimental results and for the design of novel therapeutic agents.

Receptor Binding Affinity and Selectivity

This compound exhibits high affinity for the human histamine H3 receptor. It also displays a notable affinity for the histamine H4 receptor, albeit at a lower level, indicating its selectivity profile.

Quantitative Binding Data

The binding affinities of this compound for human histamine H3 and H4 receptors, determined by radioligand binding assays, are summarized in the table below.

| Receptor | Ligand | Ki (nM) | Reference |

| Human Histamine H3 | This compound | 0.4 | [3][4][5][6] |

| Human Histamine H4 | This compound | 9 | [3][4][5][6] |

Table 1: Receptor Binding Affinities of this compound. Ki represents the inhibition constant, indicating the concentration of the ligand that blocks 50% of the radioligand binding.

Experimental Protocols

The following sections provide detailed methodologies for common assays used to characterize the binding and functional activity of this compound at the histamine H3 receptor.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of this compound at the human histamine H3 receptor.

Materials:

-

Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the recombinant human histamine H3 receptor.[3]

-

Radioligand: [3H]Nα-methylhistamine ([3H]NAMH) or [125I]iodophenpropit.[3][4][7][8]

-

Test Compound: this compound.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H3R ligand such as clobenpropit (B1669187) or histamine.[2][9]

-

Scintillation Cocktail. [3]

-

Glass Fiber Filters (e.g., Whatman GF/C).

-

96-well plates.

Procedure:

-

Membrane Preparation:

-

Thaw frozen cell pellets expressing the H3R on ice.

-

Homogenize the cells in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µ g/well .[3]

-

-

Assay Setup:

-

Incubation:

-

Separation of Bound and Free Radioligand:

-

Detection:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

-

-

Functional Assay: Guinea Pig Jejunum Contraction

This ex vivo assay assesses the functional agonist or antagonist activity of a compound by measuring its effect on the electrically-induced contractions of guinea pig intestinal smooth muscle.

Objective: To determine the functional potency (e.g., pA2 value for antagonists or EC50 for agonists) of compounds at the histamine H3 receptor.

Materials:

-

Animal: Male guinea pig.

-

Tissue: Jejunum segment.

-

Physiological Salt Solution (PSS): E.g., Tyrode's solution.

-

Test Compound: this compound.

-

Stimulating Electrode.

-

Isotonic Transducer and Recording System.

-

Organ Bath. [1]

Procedure:

-

Tissue Preparation:

-

Isolate a segment of the guinea pig jejunum and place it in PSS.

-

Mount the tissue in an organ bath containing aerated PSS at 37°C.[1]

-

Attach one end of the tissue to a fixed point and the other to an isotonic transducer.

-

-

Equilibration:

-

Allow the tissue to equilibrate for at least 30 minutes, with regular changes of the PSS.[1]

-

-

Stimulation:

-

Apply electrical field stimulation to induce twitch contractions of the smooth muscle.

-

-

Compound Addition:

-

Once stable contractions are achieved, add increasing concentrations of this compound to the organ bath.

-

Record the resulting inhibition of the twitch contractions.

-

-

Data Analysis:

-

Plot the percentage of inhibition of contraction against the logarithm of the agonist concentration to determine the EC50 value.

-

Signaling Pathways

The histamine H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[1] Activation of the H3R by an agonist like this compound initiates a cascade of intracellular signaling events.

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described in this guide.

Radioligand Binding Assay Workflow

Caption: Workflow for a Radioligand Competition Binding Assay.

Guinea Pig Jejunum Functional Assay Workflow

Caption: Workflow for a Guinea Pig Jejunum Functional Assay.

Conclusion

This compound is a cornerstone pharmacological tool for the investigation of the histamine H3 receptor. Its high affinity and agonist properties, coupled with a well-defined selectivity profile, make it an invaluable compound for both in vitro and in vivo studies. The detailed protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers, facilitating the design and execution of robust experiments and contributing to the ongoing exploration of the therapeutic potential of modulating the histaminergic system.

References

- 1. rjptsimlab.com [rjptsimlab.com]

- 2. biorxiv.org [biorxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. The first radiolabeled histamine H3 receptor antagonist, [125I]iodophenpropit: saturable and reversible binding to rat cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. This compound | Histamine H3 Receptors | Tocris Bioscience [tocris.com]

- 7. Characterization of histamine H3 receptors in mouse brain using the H3 antagonist [125I]iodophenpropit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the binding of the first selective radiolabelled histamine H3-receptor antagonist, [125I]-iodophenpropit, to rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Immepip Dihydrobromide: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immepip dihydrobromide is a potent and selective agonist for the histamine (B1213489) H3 receptor (H3R), with a notable affinity for the histamine H4 receptor (H4R) as well.[1][2] As an H3R agonist, Immepip plays a crucial role in modulating the synthesis and release of histamine and other neurotransmitters, including dopamine, GABA, acetylcholine, and noradrenaline.[3] Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies investigating the role of the histaminergic system in various physiological and pathological processes within the central nervous system (CNS).[4] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental protocols for its use, and a summary of its applications in neuroscience research.

Physicochemical Properties and Solubility

| Property | Value | Reference |

| Chemical Name | 4-(1H-Imidazol-4-ylmethyl)piperidine dihydrobromide | [1] |

| Molecular Formula | C₉H₁₅N₃·2HBr | [1][5] |

| Molecular Weight | 327.06 g/mol | [1][5] |

| CAS Number | 164391-47-3 | [1][5] |

| Solubility | Soluble to 100 mM in water | [1][5] |

| Storage | Desiccate at room temperature | [1][5] |

Mechanism of Action and Receptor Binding Affinity

Histamine H3 Receptor Signaling Pathway

Binding Affinity Data

| Receptor | Species | Radioligand | Kᵢ (nM) | Reference |

| Histamine H3 | Human | [³H]Nα-methylhistamine | 0.4 | [1][2] |

| Histamine H4 | Human | - | 9 | [1][2] |

In Vivo and In Vitro Effects

This compound has been shown to exert a range of effects both in living organisms and in isolated tissue preparations, highlighting its utility in dissecting the roles of the H3 receptor in various neurological processes.

In Vivo Effects

| Effect | Species | Dose/Concentration | Experimental Model | Outcome | Reference |

| Reduced Cortical Histamine Release | Rat | 5, 10 mg/kg (i.p.) | In vivo microdialysis | Sustained decrease in cortical histamine efflux. | |

| Weakly Promoted Sleep | Rat | 5, 10 mg/kg (i.p.) | EEG/EMG recording | Slight, but significant, decrease in sleep onset latency. No significant impact on sleep/wake phases. | |

| Elicited Feeding Behavior | Rat | 100-300 pmol/rat (i3v) | Intracerebroventricular injection | Dose-dependent increase in feeding behavior and hypokinesia. | [7] |

| Reduced L-Dopa-Induced Dyskinesias | Rat | Chronic administration | 6-hydroxydopamine-lesioned rats | Significantly decreased axial, limb, and orolingual abnormal involuntary movements (AIMs). | |

| Reduced Hypothalamic Histamine Release | Rat | 1 and 10 nM (intrahypothalamic perfusion); 5 mg/kg (peripheral injection) | In vivo microdialysis | Reduced histamine release to 75% and 35% of basal level with perfusion; 50% decrease with peripheral injection. | [4] |

| Reduced GABA and Glutamate (B1630785) Release | Rat | Chronic administration | Striatal dialysates from naïve rats | Significantly decreased GABA and glutamate content. |

In Vitro Effects

| Effect | Tissue/Cell Preparation | Concentration | Outcome | Reference |

| Inhibited Depolarization-Induced [³H]-GABA Release | Rat striatal slices | 1 µM | Strongly inhibited K⁺-induced [³H]-GABA release. | |

| Decreased [³H]-NMHA Binding | Rat striatal slices | 100 nM | Significant decrease in H3 receptor density and affinity. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently conducted with this compound.

Radioligand Binding Assay for Histamine H3 Receptor

This protocol outlines a competitive radioligand binding assay to determine the affinity of compounds for the histamine H3 receptor.

Materials:

-

Cell membranes from cells expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]Nα-methylhistamine ([³H]NAMH).

-

This compound (as a reference compound).

-

Test compounds.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA.[9]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filtermats (e.g., GF/B).

-

Scintillation cocktail.

-

96-well plates.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell pellets expressing the H3 receptor and homogenize in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes, then wash and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane suspension.

-

25 µL of [³H]NAMH at a final concentration of approximately 2 nM.[10]

-

25 µL of assay buffer (for total binding), 10 µM clobenpropit (B1669187) (for non-specific binding), or varying concentrations of this compound or test compound.[10]

-

-

Incubation: Incubate the plate for 2 hours at 25°C with continuous shaking to allow the binding to reach equilibrium.[10]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Histamine Release in Rat Brain

This protocol describes the measurement of extracellular histamine levels in the rat brain using in vivo microdialysis.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Fraction collector.

-

Ringer's solution (or artificial cerebrospinal fluid - aCSF).

-

This compound.

-

HPLC system with fluorescence detection.

-

Anesthetic (e.g., urethane (B1682113) or isoflurane).

Procedure:

-

Surgical Implantation of Microdialysis Probe: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., anterior hypothalamus or cerebral cortex).

-

Microdialysis Setup: 24 hours after surgery, insert a microdialysis probe through the guide cannula in the freely moving rat. Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1 µL/min).[11]

-

Baseline Collection: After a stabilization period (e.g., 1-2 hours), collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into tubes containing perchloric acid to prevent histamine degradation.[11]

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection of 5-10 mg/kg or through the microdialysis probe via reverse dialysis).

-

Sample Collection Post-Administration: Continue collecting dialysate samples at the same intervals to monitor changes in histamine levels.

-

Sample Analysis: Analyze the histamine concentration in the dialysate samples using a sensitive HPLC system with fluorescence detection.

-

Data Analysis: Express the histamine levels as a percentage of the basal release and analyze the data for statistically significant changes following drug administration.

Assessment of L-Dopa-Induced Dyskinesias (LIDs) in 6-OHDA-Lesioned Rats

This protocol details the induction and assessment of abnormal involuntary movements (AIMs) in a rat model of Parkinson's disease.

Materials:

-

6-hydroxydopamine (6-OHDA) lesioned rats.

-

L-Dopa/benserazide (B1668006) solution.

-

This compound solution.

-

Observation cages.

-

Video recording equipment (optional).

-

AIMs rating scale.

Procedure:

-

Induction of LIDs: Three weeks after the 6-OHDA lesion, administer L-Dopa (e.g., 6 mg/kg, i.p.) combined with a peripheral decarboxylase inhibitor like benserazide (e.g., 15 mg/kg, i.p.) daily for a period of 14-21 days to induce stable AIMs.[12][13]

-

Drug Treatment: On the test day, administer this compound at the desired dose and route prior to or concurrently with the L-Dopa injection.

-

Behavioral Observation: Place the rat in an observation cage and record its behavior for a period of 150-180 minutes post-L-Dopa injection.[12]

-

AIMs Scoring: Score the severity of AIMs at regular intervals (e.g., every 20 minutes) using a validated rating scale. The scale typically assesses three subtypes of AIMs:

-

Axial: Dystonic posturing of the neck and trunk.

-

Limb: Jerky and choreiform movements of the forelimb contralateral to the lesion.

-

Orolingual: Empty masticatory movements and tongue protrusions. Each subtype is scored on a severity scale (e.g., 0-4, where 0 = absent, 1 = occasional, 2 = frequent, 3 = continuous but interrupted by sensory stimuli, 4 = continuous and not interrupted).

-

-

Data Analysis: Calculate the total AIMs score for each time point and the total cumulative score for the entire observation period. Compare the scores between the Immepip-treated group and the vehicle control group using appropriate statistical tests.

Experimental Workflow for In Vivo Evaluation of an H3 Receptor Agonist

Conclusion

This compound is a powerful pharmacological tool for investigating the multifaceted roles of the histamine H3 receptor in the central nervous system. Its high potency and ability to cross the blood-brain barrier make it suitable for a wide range of in vivo and in vitro neuroscience research applications. The experimental protocols provided in this guide offer a starting point for researchers aiming to utilize this compound to explore the histaminergic system's involvement in neurotransmission, behavior, and neurological disorders. As with any potent pharmacological agent, careful dose-response studies and appropriate control experiments are essential for obtaining robust and interpretable results.

References

- 1. researchgate.net [researchgate.net]

- 2. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 4. Characterization of [3H]GABA release from striatal slices: evidence for a calcium-independent process via the GABA uptake system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine selectively increases 3H-GABA release from slices of rat substantia nigra in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. L-DOPA-elicited abnormal involuntary movements in the rats damaged severely in substantia nigra by 6-hydroxydopamine - Wang - Annals of Palliative Medicine [apm.amegroups.org]

- 13. researchgate.net [researchgate.net]

The Role of Immepip Dihydrobromide in Neurological Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immepip (B124233) dihydrobromide is a potent and selective agonist for the histamine (B1213489) H3 receptor (H3R), a key player in the modulation of neurotransmission within the central nervous system. The H3 receptor's strategic location as both a presynaptic autoreceptor and heteroreceptor positions it as a promising therapeutic target for a range of neurological and psychiatric disorders. As an autoreceptor, it regulates the synthesis and release of histamine, while as a heteroreceptor, it modulates the release of other crucial neurotransmitters, including dopamine (B1211576), acetylcholine (B1216132), norepinephrine, glutamate (B1630785), and GABA. This technical guide provides an in-depth overview of the current understanding of Immepip dihydrobromide, focusing on its mechanism of action, preclinical evidence in neurological disease models, and detailed experimental protocols for its investigation.

Mechanism of Action: H3 Receptor Signaling Pathways

This compound exerts its effects by binding to and activating the histamine H3 receptor, which is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. This activation initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity.

Activation of the H3 receptor by Immepip leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

The Gβγ subunit, upon its release, can directly interact with and modulate the activity of various ion channels and enzymes. A key downstream effect of H3 receptor activation is the modulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This signaling pathway is crucial for regulating cellular processes such as gene expression, proliferation, and survival. Furthermore, H3 receptor activation can influence the Akt/GSK-3β signaling pathway, which is critically involved in neuronal survival and synaptic plasticity.

Pharmacological Profile of this compound

The binding affinity of this compound to histamine receptors is a critical determinant of its pharmacological activity. The following table summarizes the reported binding affinities (Ki) from various preclinical studies.

| Receptor | Species | Radioligand | Ki (nM) | Reference |

| Histamine H3 | Human (recombinant) | [3H]-N-alpha-methylhistamine | 0.4 | [1] |

| Histamine H4 | Human (recombinant) | Not Specified | 9 | [1] |

Role in Neurological Diseases: Preclinical Evidence

Parkinson's Disease

The primary therapeutic focus of this compound in preclinical research has been on the management of L-Dopa-induced dyskinesia (LID), a debilitating side effect of long-term dopamine replacement therapy in Parkinson's disease. Histamine H3 receptors are co-localized with dopamine D1 and D2 receptors in the striatum, suggesting a functional interaction.

In 6-hydroxydopamine (6-OHDA)-lesioned rats, a standard preclinical model of Parkinson's disease, chronic administration of Immepip alongside L-Dopa has been shown to significantly reduce the severity of abnormal involuntary movements (AIMs).[2] This effect is thought to be mediated by the modulation of striatal GABAergic and glutamatergic neurotransmission.

Quantitative Effects of this compound on L-Dopa-Induced Dyskinesia

| Animal Model | Treatment | Dose | Effect on AIMs Score | Reference |

| 6-OHDA-lesioned rats | Immepip + L-Dopa (chronic) | 1 mg/kg, i.p. | Significant decrease in axial, limb, and orolingual AIMs | [2] |

Quantitative Effects of this compound on Striatal Neurotransmitter Release

| Animal Model | Treatment | Dose | Effect on Neurotransmitter Levels | Reference |

| Naïve rats | Immepip (chronic) | 1 mg/kg, i.p. | Significant decrease in striatal GABA and glutamate content | [2] |

| 6-OHDA-lesioned rats | L-Dopa alone (chronic) | 6 mg/kg, i.p. | Increased striatal GABA and glutamate content | [2] |

| Rats | Immepip (peripheral injection) | 5 mg/kg | 50% decrease in hypothalamic histamine release | [3] |

| Rats | Immepip (intrahypothalamic perfusion) | 10 nM | 65% reduction in histamine release from basal level | [3] |

| Rats | Immepip (i.p.) | 5, 10 mg/kg | Sustained decrease in cortical histamine efflux | [4] |

Alzheimer's Disease

The histaminergic system is implicated in cognitive processes, and H3 receptor antagonists have been investigated for their potential to enhance cognition by increasing the release of acetylcholine and other neurotransmitters. Preclinical studies with H3R antagonists have shown promise in various cognitive paradigms.[5] However, there is a notable lack of direct preclinical studies investigating the effects of the H3R agonist this compound in animal models of Alzheimer's disease. Given its mechanism of action, which generally leads to a decrease in neurotransmitter release, its therapeutic potential in this context is not immediately apparent and requires further investigation.

Epilepsy

The role of histamine in epilepsy is complex, with evidence suggesting that central histaminergic activity can have anticonvulsant effects. Consequently, H3 receptor antagonists, which increase histamine release, have been shown to possess anticonvulsant properties in various preclinical models of epilepsy.[6][7][8][9] Conversely, an H3 receptor agonist like Immepip would be expected to decrease histamine release, which could potentially lower the seizure threshold. There is a lack of preclinical studies specifically evaluating this compound in epilepsy models.

Schizophrenia

The dopamine hypothesis remains a cornerstone of schizophrenia pathophysiology. Given the significant interaction between the histaminergic and dopaminergic systems, and the co-localization of H3 and D2 receptors, the H3 receptor is a potential target for modulating dopaminergic dysfunction in schizophrenia.[10][11][12] However, direct preclinical investigations into the effects of this compound in animal models of schizophrenia are currently lacking.

Detailed Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the histamine H3 receptor.

Materials:

-

Cell membranes from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-N-alpha-methylhistamine ([3H]-NAMH).

-

Test compound (this compound).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding determinator: 10 µM Clobenpropit.

-

96-well microplate.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

-

Scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the stored cell membranes and homogenize them in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Cell membrane suspension (typically 20-40 µg of protein).

-

[3H]-NAMH at a final concentration at or below its Kd value (e.g., 2 nM).[13]

-

Varying concentrations of the test compound (this compound).

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add 10 µM Clobenpropit.[13]

-

-

Incubation: Incubate the plate at 25°C for 2 hours with continuous shaking to allow the binding to reach equilibrium.[13]

-

Filtration: Terminate the incubation by rapid filtration through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines the general procedure for in vivo microdialysis in rats to measure extracellular neurotransmitter levels following the administration of this compound.

Materials:

-

Adult male Wistar or Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes (with appropriate membrane length and molecular weight cut-off).

-

Perfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

This compound.

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

-

HPLC system with an appropriate detector (e.g., electrochemical or fluorescence) for neurotransmitter analysis.

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum or cortex). Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[14] Allow for an equilibration period of at least 1-2 hours to establish a stable baseline of neurotransmitter levels.

-

Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20-30 minutes) in a refrigerated fraction collector.

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or through the microdialysis probe via reverse dialysis).

-

Post-treatment Sample Collection: Continue to collect dialysate samples for several hours following drug administration.

-

Sample Analysis: Analyze the concentration of neurotransmitters (e.g., histamine, GABA, glutamate) in the dialysate samples using HPLC.

-

Data Analysis: Express the neurotransmitter concentrations in the post-treatment samples as a percentage of the average baseline concentration.

Assessment of L-Dopa-Induced Dyskinesia (AIMs Scoring)

This protocol describes the induction of LIDs in 6-OHDA-lesioned rats and the subsequent scoring of AIMs.

Materials:

-

6-OHDA-lesioned rats.

-

L-Dopa methyl ester.

-

Benserazide (B1668006) HCl (a peripheral DOPA decarboxylase inhibitor).

-

Saline.

-

Observation chambers.

-

Video recording equipment (optional but recommended).

Procedure:

-

Induction of LIDs: Treat 6-OHDA-lesioned rats daily with L-Dopa (e.g., 6 mg/kg, i.p.) and benserazide (e.g., 12 mg/kg, i.p.) for a period of 2-3 weeks to induce stable AIMs.[2]

-

Drug Treatment: On the test day, administer the vehicle or this compound at the desired dose and route, typically 30 minutes before the L-Dopa injection.

-

Observation and Scoring: After L-Dopa administration, place the rat in an observation chamber. Score the AIMs at regular intervals (e.g., every 20 minutes for 2-3 hours). The scoring is performed by a trained observer who is blind to the treatment conditions.

-

AIMs Subtypes and Scoring Scale:

-

Axial AIMs: Dystonic or choreiform twisting movements of the neck and trunk.

-

Limb AIMs: Jerky or dystonic movements of the forelimbs.

-

Orolingual AIMs: Repetitive, purposeless movements of the mouth and tongue, including jaw tremors and tongue protrusions.

-

Scoring: Each of the three subtypes is scored on a scale of 0 to 4:

-

0: Absent

-

1: Occasional (present less than 50% of the observation time)

-

2: Frequent (present more than 50% of the observation time)

-

3: Continuous but interrupted by sensory stimuli

-

4: Continuous and not interrupted by sensory stimuli

-

-

The total AIMs score is the sum of the scores for the three subtypes.

-

Western Blotting for ERK Phosphorylation

This protocol provides a method for detecting changes in the phosphorylation of ERK1/2 in response to this compound treatment.

Materials:

-

Cell culture or brain tissue samples.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Sample Preparation: Treat cells or animals with this compound for the desired time. Lyse the cells or homogenize the tissue in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with the anti-total-ERK1/2 antibody.

Conclusion and Future Directions

This compound has emerged as a valuable research tool for elucidating the role of the histamine H3 receptor in the central nervous system. Preclinical studies have provided compelling evidence for its potential in modulating the neuronal circuits involved in Parkinson's disease, particularly in the context of L-Dopa-induced dyskinesia. Its mechanism of action, centered on the activation of the Gi/o-coupled H3 receptor and the subsequent inhibition of neurotransmitter release, offers a unique approach to influencing brain chemistry.

While the current body of research is promising, it is largely concentrated on movement disorders. The therapeutic potential of this compound in other neurological conditions such as Alzheimer's disease, epilepsy, and schizophrenia remains largely unexplored. Future research should aim to:

-

Conduct preclinical studies of this compound in validated animal models of Alzheimer's disease, epilepsy, and schizophrenia to assess its efficacy on cognitive, behavioral, and electrophysiological endpoints.

-

Investigate the effects of chronic administration of this compound on neuronal plasticity and receptor expression to understand its long-term impact.

-

Explore the development of novel H3 receptor agonists with improved pharmacokinetic and pharmacodynamic profiles for potential clinical translation.

A deeper understanding of the multifaceted roles of the histamine H3 receptor, facilitated by selective ligands like this compound, will undoubtedly pave the way for novel therapeutic strategies for a host of challenging neurological diseases.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Chronic administration of the histamine H3 receptor agonist immepip decreases L-Dopa-induced dyskinesias in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo modulation of rat hypothalamic histamine release by the histamine H3 receptor ligands, immepip and clobenpropit. Effects of intrahypothalamic and peripheral application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histamine and selective H3-receptor ligands: a possible role in the mechanism and management of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticonvulsant activity of the histamine H3 receptor inverse agonist pitolisant in an electrical kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiseizure Properties of Histamine H3 Receptor Antagonists Belonging 3,4-Dihydroquinolin-2(1H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracerebroventricular administration of histamine H3 receptor antagonists decreases seizures in rat models of epilepsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. All Roads to Schizophrenia Lead to Dopamine Supersensitivity and Elevated Dopamine D2High Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pathway-specific dopamine abnormalities in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Parametric study of a microdialysis probe and study of depletion effect using ethanol as a test analyte - PMC [pmc.ncbi.nlm.nih.gov]

The H3 Receptor Agonist Immepip Dihydrobromide: An In-Depth Technical Guide on its Attenuation of Cortical Histamine Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Immepip (B124233) dihydrobromide, a potent histamine (B1213489) H3 receptor agonist, on the release of histamine in the cerebral cortex. This document consolidates key quantitative data, details established experimental protocols for in vivo analysis, and illustrates the underlying molecular signaling pathways.

Introduction: The Role of Immepip Dihydrobromide in Histaminergic Neurotransmission

This compound is a high-affinity, selective agonist for the histamine H3 receptor.[1][2] The H3 receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, where its activation leads to the inhibition of histamine synthesis and release.[1] Consequently, this compound serves as a valuable pharmacological tool for investigating the roles of the central histaminergic system in various physiological processes. By activating these inhibitory autoreceptors, Immepip effectively reduces the amount of histamine released into the synaptic cleft in various brain regions, including the cerebral cortex. This modulatory action on one of the brain's key wakefulness-promoting systems has significant implications for neuroscience research and the development of novel therapeutics targeting neurological and psychiatric disorders.

Mechanism of Action: The Histamine H3 Receptor Signaling Cascade

The histamine H3 receptor is a G-protein coupled receptor (GPCR) that is constitutively active and signals primarily through the Gi/o family of G-proteins.[3][4] Upon binding of an agonist such as this compound, the receptor's conformation is stabilized in an active state, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits.

Beyond the canonical cAMP pathway, activation of the H3 receptor has also been shown to engage other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[4][5]

Quantitative Analysis of this compound's Effect on Cortical Histamine Release

The administration of this compound leads to a dose-dependent reduction in cortical histamine release. The following tables summarize the quantitative data from key studies. It is important to note that the route of administration significantly impacts the effective concentration at the receptor site.

Table 1: Effect of Intraperitoneal (i.p.) Administration of this compound on Cortical Histamine Efflux in Rats

| Dose (mg/kg, i.p.) | Route of Administration | Brain Region | Percentage Decrease in Histamine Release (from baseline) | Reference |

| 5 | Intraperitoneal | Cortex | Sustained Decrease | [1] |

| 10 | Intraperitoneal | Cortex | Sustained Decrease | [1] |

| 5 | Peripheral | Hypothalamus | ~50% | [5] |

Table 2: Effect of Intrahypothalamic Perfusion of this compound on Histamine Release in Rats

| Concentration (nM) | Route of Administration | Brain Region | Percentage of Basal Histamine Release | Reference |

| 1 | Intrahypothalamic Perfusion | Hypothalamus | 75% | [5] |

| 10 | Intrahypothalamic Perfusion | Hypothalamus | 35% | [5] |

Experimental Protocols for the In Vivo Assessment of Cortical Histamine Release

The investigation of this compound's effect on cortical histamine release predominantly utilizes in vivo microdialysis coupled with high-performance liquid chromatography (HPLC) for the quantification of histamine in the collected dialysates.

In Vivo Microdialysis Experimental Workflow